1,3-Bis(chloromethyldimethylsiloxy)benzene
Overview
Description
1,3-Bis(chloromethyldimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H20Cl2O2Si2 and a molecular weight of 323.36 g/mol . This compound is characterized by the presence of two chloromethyl groups attached to dimethylsiloxy groups, which are in turn bonded to a benzene ring. It is primarily used in research and development settings and has various applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyldimethylsiloxy)benzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with chloromethyl dimethylchlorosilane. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloromethyl and siloxy groups .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyldimethylsiloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.
Condensation: The compound can participate in condensation reactions to form siloxane linkages.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous acid can be used to hydrolyze the siloxy groups.
Condensation: Catalysts such as acids or bases can facilitate the formation of siloxane linkages.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups.
Hydrolysis: Silanols and benzene derivatives.
Condensation: Polysiloxanes and siloxane-linked benzene derivatives.
Scientific Research Applications
1,3-Bis(chloromethyldimethylsiloxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of siloxane-based polymers and materials with unique properties.
Biological Research: It can be used to modify biomolecules for various applications, including drug delivery and imaging.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethyldimethylsiloxy)benzene involves its reactivity with nucleophiles and its ability to form siloxane linkagesThe siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of silanols and siloxane linkages, respectively .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(chloromethyldimethylsiloxy)benzene
- 1,2-Bis(chloromethyldimethylsiloxy)benzene
- 1,3-Bis(trimethylsiloxy)benzene
Uniqueness
1,3-Bis(chloromethyldimethylsiloxy)benzene is unique due to the specific positioning of the chloromethyl and dimethylsiloxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1,4-Bis(chloromethyldimethylsiloxy)benzene, the 1,3-isomer exhibits different reactivity patterns and can form distinct products in chemical reactions .
Properties
IUPAC Name |
chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQWZASYSJFRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373494 | |
Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203785-58-4 | |
Record name | 1,3-Bis(chloromethyldimethylsiloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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